An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromomethyl-phenyl)-ethanone for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromomethyl-phenyl)-ethanone for Researchers and Drug Development Professionals
Introduction: 1-(3-Bromomethyl-phenyl)-ethanone, a substituted acetophenone, is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromomethyl group and a ketone, allows for a diverse range of chemical transformations, making it an important intermediate in the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on data relevant to researchers and scientists in the field.
Core Chemical and Physical Properties
1-(3-Bromomethyl-phenyl)-ethanone is a solid at room temperature, though specific experimental values for its melting and boiling points are not widely reported. Its key identifiers and computed physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | PubChem |
| Molecular Weight | 213.07 g/mol | PubChem[1] |
| CAS Number | 75369-41-4 | PubChem[1] |
| Appearance | Likely a colorless or off-white to yellow-brown solid | Inferred from isomer data |
| XLogP3-AA (LogP) | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Reactivity
The synthesis of 1-(3-bromomethyl-phenyl)-ethanone typically proceeds via the radical bromination of 1-(3-methylphenyl)-ethanone. This reaction is commonly achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride.
The reactivity of 1-(3-bromomethyl-phenyl)-ethanone is dominated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of a Bromomethylacetophenone Derivative
The following is a general procedure for the synthesis of a bromomethylacetophenone isomer, which can be adapted for the 3-bromomethyl target.
Materials:
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1-(4-methylphenyl)ethanone (1.0 eq)
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N-bromosuccinimide (NBS) (1.2 eq)
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Benzoyl peroxide (0.03 eq)
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Carbon tetrachloride (solvent)
Procedure:
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A solution of 1-(4-methylphenyl)ethanone in carbon tetrachloride is prepared in a round-bottom flask.
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N-bromosuccinimide and benzoyl peroxide are added to the solution.
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The reaction mixture is heated to reflux and maintained for several hours.
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After cooling to room temperature, the solid succinimide byproduct is removed by filtration.
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The filtrate is concentrated under reduced pressure to yield the crude product.
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The crude product can be purified by chromatography to afford the pure 1-(4-(bromomethyl)phenyl)ethanone.[2]
This protocol can be represented by the following workflow:
Applications in Drug Development
The primary utility of 1-(3-bromomethyl-phenyl)-ethanone in drug development lies in its role as a versatile electrophilic building block. The reactive bromomethyl group readily participates in alkylation reactions with a wide variety of nucleophiles, including amines, phenols, thiols, and various heterocyclic systems. This allows for the facile introduction of the 3-acetylbenzyl moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.
Role in the Synthesis of Antiviral Agents
Derivatives of bromomethylacetophenone are particularly useful in the synthesis of compounds with antiviral properties. For instance, the related 1-(4-(bromomethyl)phenyl)ethanone is a key intermediate in the synthesis of dihydropyrimidine and thiopyrimidine derivatives that have shown potential as antiviral agents.[2] While specific examples detailing the use of the 3-isomer are less common in readily available literature, the chemical principles remain the same. The acetophenone core is a scaffold found in numerous compounds with a broad range of pharmacological activities, including antiviral action.[3]
The general strategy involves the alkylation of a heterocyclic core, which is often a key pharmacophore responsible for the antiviral activity. The acetophenone portion of the molecule can then be further modified if necessary.
While a specific signaling pathway for a drug derived directly from 1-(3-bromomethyl-phenyl)-ethanone is not prominently documented in the searched literature, it is known that acetophenone derivatives can modulate various cellular signaling pathways. For example, some natural acetophenones have been shown to induce apoptosis and inhibit cell proliferation by affecting multiple signaling cascades.[4] Antiviral drugs, in general, target various stages of the viral life cycle, which can involve the inhibition of viral entry, replication, or release, often through the modulation of specific host or viral signaling pathways.[5]
Safety and Handling
1-(3-Bromomethyl-phenyl)-ethanone is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H318: Causes serious eye damage
Conclusion
1-(3-Bromomethyl-phenyl)-ethanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its reactive bromomethyl group allows for the straightforward incorporation of the 3-acetylbenzyl scaffold into a wide array of molecules, making it a key component in the synthesis of complex and potentially therapeutic compounds. While specific physical data and detailed biological pathway information for its derivatives require further investigation, its established reactivity profile ensures its continued importance for researchers and scientists in the field of medicinal chemistry.
References
- 1. 1-(3-(Bromomethyl)phenyl)ethan-1-one | C9H9BrO | CID 15479807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
- 3. Antiviral action of derivatives of ω-aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
